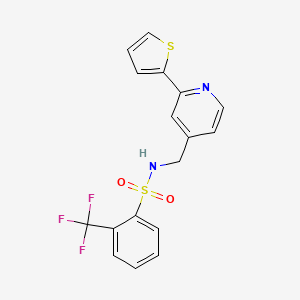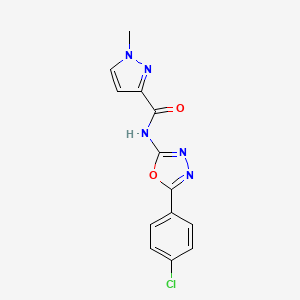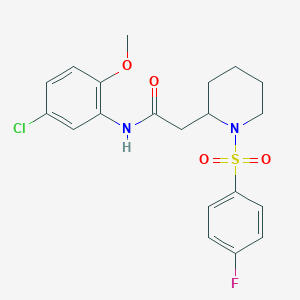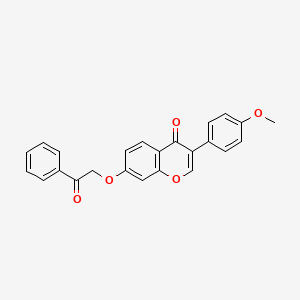
3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one” is a type of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The methoxyphenyl and phenylethoxy groups are likely to contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromenone core structure, with a methoxyphenyl group attached at the 3-position and a phenylethoxy group attached at the 7-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the methoxy group might undergo demethylation, and the chromenone core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and phenylethoxy groups could impact properties such as solubility, melting point, and reactivity .科学的研究の応用
Medicinal Chemistry Applications
Researchers have synthesized novel compounds similar to 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, showing significant antibacterial and antifungal activity. These compounds have been tested against various microbial strains, demonstrating their potential as antimicrobial agents. The structure-activity relationships were further explored through molecular docking studies, highlighting their interactions with key protein targets in pathogenic organisms (Mandala et al., 2013).
Photophysics and Photochemistry
The phototransformation behaviors of chromenones have been studied, revealing insights into regioselective photocyclisation and dealkoxylation processes. These findings contribute to our understanding of the photophysical properties of chromenone derivatives and their potential applications in developing photo-responsive materials (Khanna et al., 2015).
Catalysis and Synthetic Applications
Studies have also explored the use of chromenone derivatives in catalysis, particularly in facilitating the Michael addition reaction for synthesizing Warfarin and its analogues. This highlights the compound's utility in organic synthesis, providing an efficient pathway to important medicinal compounds (Alonzi et al., 2014).
Natural Product Isolation and Characterization
Isolation from natural sources, such as Belamcanda chinensis, has shown that chromenone derivatives possess antimicrobiotic and anti-inflammatory properties. Such studies are crucial for identifying new bioactive compounds that can lead to the development of new therapeutic agents (Liu et al., 2008).
Synthesis of Novel Organic Compounds
Research has focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, aiming to discover compounds with high levels of antibacterial activity. These efforts contribute to the search for new antibiotics and antibacterial agents to combat resistant strains of bacteria (Behrami & Dobroshi, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-7-phenacyloxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-27-18-9-7-16(8-10-18)21-14-29-23-13-19(11-12-20(23)24(21)26)28-15-22(25)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWRXYKNZYKZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

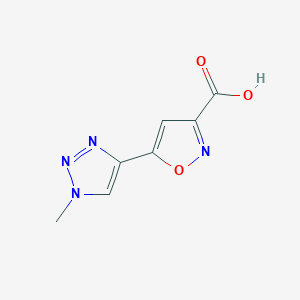
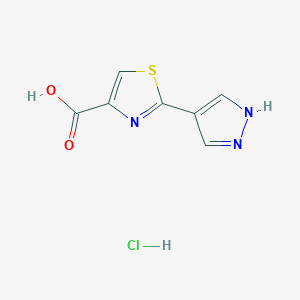

![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)
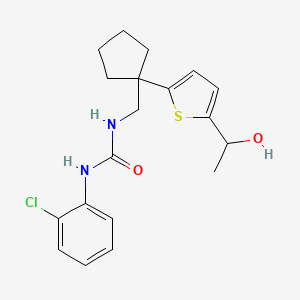

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)

